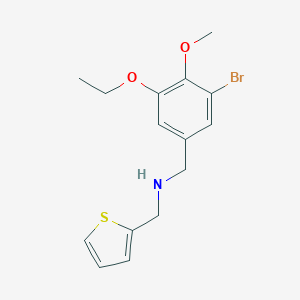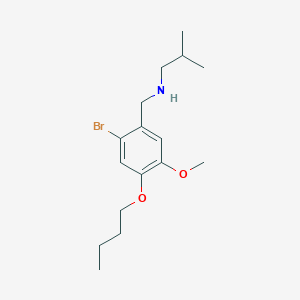
1-(3-bromo-5-ethoxy-4-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromo-5-ethoxy-4-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'BETM' and has been synthesized through various methods.
Mécanisme D'action
The exact mechanism of action of BETM is not yet fully understood. However, it has been suggested that BETM acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. It also exhibits moderate affinity for the dopamine D2 receptor and the alpha-2 adrenergic receptor.
Biochemical and Physiological Effects:
BETM has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that are involved in regulating mood, sleep, and appetite. BETM has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
BETM has several advantages for use in lab experiments. It is relatively easy to synthesize, and its pharmacological activities have been extensively studied. However, there are also some limitations to its use. BETM has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the research on BETM. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BETM has been shown to increase the levels of BDNF, which is a protein that is involved in the growth and survival of neurons. This suggests that BETM may have neuroprotective effects that could be beneficial in the treatment of these diseases.
Another area of interest is the development of BETM analogs that exhibit improved pharmacological properties. Researchers are currently working on developing BETM analogs that have increased solubility and longer half-lives, which could make them more effective in vivo.
Conclusion:
In conclusion, 1-(3-bromo-5-ethoxy-4-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BETM has been synthesized through various methods and has been extensively studied for its pharmacological activities. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BETM has the potential to be a valuable tool in the treatment of various diseases and in the development of new drugs.
Méthodes De Synthèse
BETM can be synthesized through various methods, including the reaction of 5-ethoxy-2-methoxyaniline with 3-bromo-4-methoxybenzaldehyde in the presence of thiophen-2-ylmethylamine. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through column chromatography to obtain BETM in its pure form.
Applications De Recherche Scientifique
BETM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been found to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. BETM has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C15H18BrNO2S |
|---|---|
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C15H18BrNO2S/c1-3-19-14-8-11(7-13(16)15(14)18-2)9-17-10-12-5-4-6-20-12/h4-8,17H,3,9-10H2,1-2H3 |
Clé InChI |
VGSFOISURXGMJA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CS2)Br)OC |
SMILES canonique |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CS2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B283287.png)
![N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine](/img/structure/B283289.png)
![N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283291.png)
![2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283293.png)


![4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide](/img/structure/B283296.png)
![4-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide](/img/structure/B283297.png)
![4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283298.png)
![4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283300.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283303.png)
![N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine](/img/structure/B283304.png)
![4-(2-{[2-(Benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283305.png)
![4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283307.png)